molecular formula C17H17NO B15174103 3-(3-Methylanilino)-1-phenylbut-2-en-1-one CAS No. 920313-17-3

3-(3-Methylanilino)-1-phenylbut-2-en-1-one

Cat. No.: B15174103
CAS No.: 920313-17-3
M. Wt: 251.32 g/mol
InChI Key: WERIFKLJBJIWCH-UHFFFAOYSA-N
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Description

3-(3-Methylanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a conjugated carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 3-methylaniline with 1-phenylbut-2-en-1-one under specific conditions. One common method is the nucleophilic addition of 3-methylaniline to 1-phenylbut-2-en-1-one, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylanilino)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone group can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products Formed

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(3-Methylanilino)-1-phenylbut-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The aromatic ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylaniline: A precursor in the synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one.

    1-Phenylbut-2-en-1-one: Another precursor used in the synthesis.

    3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid: A related compound with different functional groups.

Uniqueness

This compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. The presence of both an aromatic amine and an enone group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

920313-17-3

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(3-methylanilino)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-13-7-6-10-16(11-13)18-14(2)12-17(19)15-8-4-3-5-9-15/h3-12,18H,1-2H3

InChI Key

WERIFKLJBJIWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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